molecular formula C12H9N3 B6597511 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1279819-13-4

2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B6597511
CAS No.: 1279819-13-4
M. Wt: 195.22 g/mol
InChI Key: HVPMMTIMEHDCTN-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine core, a unique heterocyclic system, is an integral component of many nucleotides. mdpi.com Its significance stems from its identity as a 7-deazapurine, meaning it is a structural analog of purine (B94841) but lacks a nitrogen atom at the 7-position. mdpi.comnih.gov This subtle structural difference is critical, as it provides a scaffold that mimics natural nucleosides while offering different chemical properties that can be exploited in drug design. mdpi.comasm.org

Historically, interest in pyrrolo[2,3-d]pyrimidine derivatives grew from the study of nucleoside antibiotics like Toyocamycin, which feature this core structure. nih.gov Research into these natural products revealed their potential as antiviral and antineoplastic agents. asm.org Over the decades, the focus has expanded from natural products to the synthetic derivatization of the 7-deazapurine core. nih.gov This has established the pyrrolo[2,3-d]pyrimidine scaffold as a foundational element in medicinal chemistry, frequently utilized in the design of innovative therapeutic agents. nih.govresearchgate.net Its application in drug design is considered an effective strategy for discovering novel lead compounds and for the successful optimization of existing drug structures. nih.gov

Structural Analogy to Nucleosides and Related Heterocycles

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is fundamentally linked to their structural similarity to purines, the parent compounds of essential nucleosides like adenosine (B11128) and guanosine. mdpi.commdpi.com This fused heterocyclic system consists of a pyrimidine (B1678525) ring and a pyrrole (B145914) ring. mdpi.com By replacing the imidazole (B134444) ring of a purine with a pyrrole ring, the 7-deazapurine structure is formed, which acts as a bioisostere for the natural purine base. nih.gov

This structural mimicry allows these compounds to interact with enzymes and receptors that normally bind purine nucleosides. For instance, they have been extensively studied as inhibitors of various kinases, which are enzymes that bind ATP (adenosine triphosphate), a purine nucleoside derivative. mdpi.comacs.org The pyrrolo[2,3-d]pyrimidine core can fit into the ATP-binding pocket of these enzymes, leading to inhibition. researchgate.net

Furthermore, when a sugar moiety (like ribose or deoxyribose) is attached to the pyrrole nitrogen, pyrrolo[2,3-d]pyrimidine nucleosides are formed. asm.org These nucleoside analogs, such as Tubercidin and Sangivamycin, have been investigated for their antiviral properties, as they can interfere with viral DNA or RNA synthesis. asm.orgnih.gov The structural analogy allows them to be recognized by viral polymerases, but their modified structure disrupts the replication process. asm.org

Overview of Research Trajectories for Pyrrolo[2,3-d]pyrimidine and its Derivatives

Research into pyrrolo[2,3-d]pyrimidine and its derivatives has followed several key trajectories, primarily driven by their potential as therapeutic agents. A major area of focus has been the development of kinase inhibitors for cancer treatment. nih.govresearchgate.net Numerous studies have reported the design and synthesis of derivatives targeting a wide array of kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Anaplastic Lymphoma Kinase (ALK). mdpi.comresearchgate.netnih.gov The introduction of a 2-phenyl group on the pyrrolo[2,3-d]pyrimidine core, as seen in 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine, has been shown to enhance antitumor activity. mdpi.com

Another significant research path involves their use as antiviral agents. nih.gov Analogs of pyrrolo[2,3-d]pyrimidine nucleosides have demonstrated activity against viruses like human cytomegalovirus (HCMV) and hepatitis C virus (HCV) by inhibiting viral polymerases. asm.orgnih.gov

More recently, research has expanded to explore their potential in treating neurodegenerative diseases and as anti-inflammatory agents. nih.govresearchgate.net The ability to functionalize the core scaffold at multiple positions allows for the fine-tuning of biological activity and selectivity, making it a continuously evolving field of study. mdpi.com For example, modifications have led to the discovery of potent inhibitors for targets like Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson's disease. acs.org

The table below summarizes selected research findings on various pyrrolo[2,3-d]pyrimidine derivatives, highlighting the diversity of their biological targets.

Derivative ClassTargetInvestigated ForKey Findings
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines Cyclin-dependent kinases (CDKs)Pancreatic CancerDemonstrated strong inhibitory activity on CDK kinase and cellular proliferation. researchgate.net
5-fluoro-7H-pyrrolo[2,3-d]pyrimidines Focal adhesion kinase (FAK)CancerShowed excellent activity against FAK and specific cancer cell lines (SMMC7721, YY8103). researchgate.net
(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides EGFR, Her2, VEGFR2, CDK2CancerCompound 5k emerged as a potent multi-targeted kinase inhibitor. mdpi.com
Covalent Pyrrolo[2,3-d]pyrimidines Mutant EGFR (T790M)Non-Small Cell Lung Cancer (NSCLC)Compound 12i showed highly selective and potent inhibition of mutant EGFR over wild-type. nih.gov
Pyridine-Based Pyrrolo[2,3-d]pyrimidines Colony stimulating factor 1 receptor (CSF1R)Cancer ImmunotherapyCompound 12b was identified as a potent and selective CSF1R inhibitor. mdpi.com
Thieno[2,3-d]pyrimidine (B153573) Derivatives RET kinase (wt and V804M mutant)Thoracic CancersLead compound 59 showed low nanomolar potency against wild-type and resistant RET mutants. nih.gov
7H-pyrrolo[2,3-d]pyrimidine Derivatives Monopolar spindle kinase 1 (Mps1)Breast CancerCompound 12 was identified as a potent Mps1 inhibitor that suppressed tumor growth in vivo. nih.gov
Pyrrolo[2,3-d]pyrimidine Derivatives Axl kinaseCancerCompound 13b showed high enzymatic and cellular potency and displayed therapeutic effect in a xenograft model. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-14-8-10-6-7-13-12(10)15-11/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPMMTIMEHDCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=CNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279819-13-4
Record name 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Synthetic Methodologies for 2 Phenyl 7h Pyrrolo 2,3 D Pyrimidine and Its Derivatives

General Synthetic Strategies for Pyrrolo[2,3-d]pyrimidine Scaffold Construction

The construction of the fused pyrrolo[2,3-d]pyrimidine ring system can be achieved through various strategic approaches, primarily involving cyclization reactions and multi-component strategies. These methods offer flexibility in introducing a wide range of substituents onto the heterocyclic core.

Cyclization Reactions for Pyrrolo[2,3-d]pyrimidine Ring Formation

Cyclization reactions represent a fundamental approach to assembling the pyrrolo[2,3-d]pyrimidine scaffold. These reactions typically involve the formation of one of the heterocyclic rings onto a pre-existing complementary ring.

A common strategy involves the cyclization of a substituted pyrimidine (B1678525) precursor to form the fused pyrrole (B145914) ring. For instance, a substituted 6-aminopyrimidine can undergo reaction with a suitable partner that provides the necessary carbon atoms to complete the pyrrole ring. One such method involves the reaction of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (B14459) with hydrochloric acid, which facilitates the cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-one. chemicalbook.com

Another approach involves the construction of the pyrimidine ring onto a pre-formed pyrrole. This can be achieved by utilizing functionalized pyrrole derivatives. For example, new routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidines have been developed starting from a common 2,3-dicarboxypyrrole derivative. rsc.org This starting material can be functionalized to give 2- or 3-azidocarbonylpyrroles, which, after a Curtius rearrangement and treatment with ammonia (B1221849) or amines, yield pyrrolylureas. rsc.org These intermediates can then be cyclized in a basic medium to afford the desired pyrrolo[2,3-d]pyrimidine-2,4-diones. rsc.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex heterocyclic frameworks due to their high atom economy and operational simplicity. researchgate.net Several MCRs have been developed for the efficient, one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.netnih.gov

One notable example is the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction, often catalyzed by a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB), proceeds in ethanol (B145695) at mild temperatures to afford polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mx The use of green solvents and catalysts, such as β-cyclodextrin in water, has also been reported, highlighting the move towards more environmentally benign synthetic protocols. rsc.orgscispace.com

The flexibility of MCRs allows for the generation of a diverse library of pyrrolo[2,3-d]pyrimidine derivatives by simply varying the starting components. researchgate.netnih.gov This approach is particularly attractive for the rapid assembly of molecules for biological screening. nih.gov

Specific Precursor-Based Synthesis Routes

Beyond general strategies, several synthetic routes rely on specific precursors to construct the 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine system. These methods often provide a higher degree of control over the final substitution pattern.

Halogenation-Based Synthesis from Pyrrolo[2,3-d]pyrimidinones

Halogenated pyrrolo[2,3-d]pyrimidines are key intermediates in the synthesis of a wide array of derivatives, as the halogen atom can be readily displaced by various nucleophiles. A common strategy involves the halogenation of a pyrrolo[2,3-d]pyrimidinone precursor.

For instance, tricyclic pyrrolo[2,3-d]pyrimidinones can be halogenated to introduce a reactive handle for further functionalization. mdpi.com The synthesis of 3-halo-substituted pyrrolopyrimidinones has been achieved, which can then serve as precursors for more complex molecules. mdpi.com Similarly, the synthesis of halogenated pyrrolo[3,2-d]pyrimidines often begins with the chlorination of the corresponding pyrrolo[3,2-d]pyrimidin-2,4-dione. nih.gov The resulting 2,4-dichloro derivative is a versatile intermediate for introducing various substituents. nih.gov

The introduction of halogens at different positions of the pyrrolo[2,3-d]pyrimidine scaffold allows for regioselective modifications, providing access to a broad range of analogues.

Acid-Mediated Nucleophilic Substitution Reactions

Acid-mediated nucleophilic substitution reactions are another important tool in the elaboration of the pyrrolo[2,3-d]pyrimidine core. These reactions often involve the displacement of a leaving group, such as a halogen or a hydroxyl group, from the pyrimidine ring.

A key example is the synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. nih.gov In the final step of this synthesis, a hydrazide is reacted with various halogen-substituted aldehydes in refluxing absolute ethanol containing a catalytic amount of glacial acetic acid. nih.gov The acidic conditions facilitate the condensation reaction to yield the desired products.

Another instance is the removal of a tert-butyl protecting group from the pyrrole nitrogen of fluorinated pyrrolo[2,3-d]pyrimidines using 60% sulfuric acid, which is then followed by direct glycosylation. enamine.net This demonstrates the use of strong acid to deprotect and prepare the scaffold for further derivatization.

Use of Pyrrole Aminocarbonitriles as Starting Materials

Pyrrole aminocarbonitriles are versatile precursors for the synthesis of the pyrrolo[2,3-d]pyrimidine ring system. The amino and cyano groups on the pyrrole ring can be elaborated to form the fused pyrimidine ring.

For example, 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile has been used as a starting material to synthesize novel fluorinated pyrrolo[2,3-d]pyrimidine nucleosides. enamine.net The reaction of this aminocarbonitrile with fluorinated 1,3-bielectrophiles leads to the construction of the pyrimidine ring, affording an efficient and convenient synthetic approach to these complex molecules. enamine.net

In another synthetic pathway, a series of new pyrrole derivatives, including pyrrolo[2,3-d]pyrimidines, were synthesized from precursor pyrroles. researchgate.net These syntheses often involve the cyclization of appropriately functionalized pyrrole intermediates to form the desired fused heterocyclic system. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The ability to selectively introduce or modify functional groups on the pyrrolo[2,3-d]pyrimidine core is crucial for tuning the pharmacological properties of the resulting molecules. These modifications are typically focused on the pyrrole and pyrimidine moieties.

The nitrogen at position 7 of the pyrrole ring is a common site for derivatization. Introduction of various substituents at this position can significantly impact the compound's binding affinity and pharmacokinetic properties. A common strategy involves the nucleophilic substitution reaction on a pre-existing 7H-pyrrolo[2,3-d]pyrimidine core. For instance, after the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, N-7 substituents can be introduced via a nucleophilic substitution reaction. nih.gov

Molecular modeling studies have shown that both hydrophobic and hydrophilic groups at the N-7 position can be accommodated in the binding sites of certain kinases, highlighting the diverse range of substituents that can be explored. nih.gov For example, derivatives bearing a cyclopropylmethyl group at N-7 have shown comparable docking scores to those with 4-piperidinyl groups. nih.gov The synthesis of 7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amines has been reported as a key intermediate for further derivatization. nih.gov

The pyrimidine ring offers multiple positions for substitution, with C-2 and C-4 being particularly important for modulating biological activity.

C-4 Position: The C-4 position is frequently modified, often by introducing various substituted anilino groups. nih.gov A widely used precursor for these modifications is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.govchemicalbook.com This key intermediate allows for nucleophilic substitution reactions with a wide range of amines to generate diverse libraries of C-4 substituted derivatives. nih.gov For example, reaction with ethyl 2-(4-aminophenyl)acetate (B8474992) yields an intermediate that can be further elaborated. nih.gov

The nature of the substituent at the C-4 position is critical for activity. For instance, in a series of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a 4-methoxyphenyl (B3050149) group was found to confer dual inhibitory activity against both EGFR and AURKA kinases. nih.gov The synthesis of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides also starts from the C-4 position, showcasing its versatility. nih.govmdpi.com

C-2 Position: The C-2 position of the pyrimidine ring is another key site for introducing diversity. Molecular docking studies have suggested that substituents at the C-2 position can extend into the solvent front, and introducing moderately polar groups at this position can significantly increase enzyme inhibition. nih.gov The synthesis of derivatives with various aromatic substitutions at C-2 has been explored to enhance biological activity. nih.gov

The synthesis of 2-amino-7-aryl-7H-pyrrolo[2,3-d]pyrimidines has been reported, highlighting the feasibility of introducing amino functionalities at this position. nih.gov Furthermore, the proton at the C-2 position of the pyrrolo[2,3-d]pyrimidine core gives a distinctive signal in NMR spectra, which is useful for structural confirmation. nih.govmdpi.com

The primary goal of derivatization is to enhance the biological properties of the parent compound, such as potency, selectivity, and pharmacokinetic profile.

Enhancing Potency and Selectivity: The introduction of halogen atoms, particularly chlorine and fluorine, at the 2-position of the phenyl ring has been shown to enhance the cytotoxic activity of pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines. nih.gov The position and number of halogen atoms can significantly influence the activity. nih.gov For instance, compound 5k, a halogenated derivative, emerged as a potent multi-targeted kinase inhibitor. nih.govmdpi.com

Improving Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as kinase inhibitors. nih.govnih.govnih.gov Modifications at both the pyrrole and pyrimidine moieties are crucial for achieving high inhibitory activity. For example, compounds 5n and 5o, with specific substitutions, showed high enzymatic inhibitory activities against p21-activated kinase 4 (PAK4). nih.gov

Modulating Physicochemical Properties: Modifications can also be aimed at improving solubility and other physicochemical properties. The replacement of carbo-aromatic rings with heteroaromatic rings, such as pyridyl groups, is a strategy to improve ADME (absorption, distribution, metabolism, and excretion) properties. acs.org

Table 1: Examples of Functional Group Interconversions and their Effects

Position of Modification Introduced Substituent Precursor Compound Effect on Biological Activity Reference
N-7 Cyclopropylmethyl 7H-pyrrolo[2,3-d]pyrimidin-4-amine Comparable docking scores to 4-piperidinyl groups for kinase inhibition. nih.gov
C-4 4-Methoxyphenylamino 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Dual inhibition of EGFR and AURKA kinases. nih.gov
C-2 of Phenyl Ring 3,4-di-Chloro (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Enhanced cytotoxic activity against cancer cell lines. nih.gov
C-4 Various substituted anilines Ethyl 2-(4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetate Modulation of RET kinase inhibition. nih.gov

Sustainable and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of this compound and its derivatives, several green approaches have been explored.

The use of β-cyclodextrin as a catalyst in aqueous media represents a significant advancement in the green synthesis of pyrrolo[2,3-d]pyrimidines. This methodology offers several advantages, including the use of a biodegradable and readily available catalyst, mild reaction conditions, and the avoidance of hazardous organic solvents. The hydrophobic cavity of β-cyclodextrin can encapsulate the reactants, bringing them into close proximity and facilitating the reaction in an aqueous environment.

Ultrasound irradiation has emerged as a powerful tool for accelerating organic reactions. The application of ultrasound in the synthesis of pyrrolo[2,3-d]pyrimidines can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. The mechanical effects of acoustic cavitation, such as the formation and collapse of microbubbles, generate localized high temperatures and pressures, thereby enhancing the rate of reaction. This technique aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of harsh reagents. nih.gov

Table 2: Comparison of Synthesis Approaches

Synthetic Approach Key Features Advantages
Conventional Synthesis Often involves multi-step reactions with harsh reagents and organic solvents. nih.govnih.gov Well-established and versatile.
β-Cyclodextrin Catalysis Utilizes a biodegradable catalyst in aqueous media. Environmentally friendly, mild conditions, avoids hazardous solvents.
Ultrasound-Assisted Synthesis Employs ultrasound irradiation to accelerate reactions. nih.gov Shorter reaction times, higher yields, reduced energy consumption.

Chemical Reactivity and Transformation Studies of 2 Phenyl 7h Pyrrolo 2,3 D Pyrimidine Scaffold

Oxidation Reactions of the Core Structure

The oxidation of the 7H-pyrrolo[2,3-d]pyrimidine core primarily targets the electron-rich nitrogen atoms of the pyrimidine (B1678525) ring, leading to the formation of N-oxides. While specific studies on the 2-phenyl derivative are not extensively documented, the reactivity can be inferred from the well-established chemistry of pyridine (B92270) and related nitrogen heterocycles. arkat-usa.org

Common oxidizing agents used for the N-oxidation of nitrogen heterocycles include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. arkat-usa.orggoogle.com Other modern reagents like urea-hydrogen peroxide (UHP) and sodium percarbonate offer milder and more efficient alternatives. organic-chemistry.org For instance, the oxidation of pyridine derivatives to their corresponding N-oxides has been successfully achieved using m-CPBA in solvents like dichloromethane (B109758) or with hydrogen peroxide catalyzed by rhenium-based complexes. google.comorganic-chemistry.org It is anticipated that the N1 and N3 atoms of the pyrimidine ring in 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine could be susceptible to similar oxidation, yielding the respective N-oxide derivatives. These N-oxides can serve as intermediates for further functionalization. arkat-usa.org

Reduction Reactions of the Core Structure

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is generally stable under various reductive conditions, particularly those used for the removal of protecting groups on substituents. For example, catalytic hydrogenation using palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pd(OH)₂) with a hydrogen source is often employed to reduce nitro groups or deprotect benzyl (B1604629) groups on derivatives without affecting the core heterocyclic structure. google.comnih.gov

However, the pyrimidine portion of the scaffold can be reduced under more specific and forceful conditions. The asymmetric hydrogenation of related N-benzyl pyridinium (B92312) salts using specialized catalysts has been shown to produce enantiomerically enriched piperidine (B6355638) derivatives, indicating the susceptibility of the six-membered ring to complete saturation. google.com This suggests that while the aromaticity of the pyrrolo[2,3-d]pyrimidine system provides considerable stability, targeted reduction of the pyrimidine ring is feasible, offering a pathway to saturated or partially saturated analogs.

Substitution Reactions at Specific Positions (e.g., C-4, C-7)

The functionalization of the this compound scaffold through substitution reactions is a cornerstone of its synthetic chemistry, allowing for the introduction of diverse chemical moieties to modulate biological activity. The most reactive sites for substitution are the C-4 position of the pyrimidine ring and the N-7 position of the pyrrole (B145914) ring.

Substitution at C-4: The C-4 position is most commonly activated for nucleophilic aromatic substitution by introducing a good leaving group, typically chlorine. The precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of a vast number of derivatives. chemicalbook.comnih.gov This chloro-derivative readily reacts with a wide array of nucleophiles, particularly amines, to form 4-amino-substituted products. For example, reaction with various anilines and piperidine-based amines under thermal conditions or using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) affords the corresponding N4-substituted compounds. nih.govnih.govnih.gov

Substitution at N-7: The pyrrole nitrogen (N-7) is a nucleophilic center and can be readily alkylated or arylated. Deprotonation with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by treatment with an electrophile like an alkyl halide (e.g., alkyl bromide) or tosylate, results in the formation of N-7 substituted derivatives. nih.gov This position is also frequently protected during multi-step syntheses using groups like tosyl (Ts) or a silyl (B83357) ether, which can be removed later. nih.gov

Substitution at Other Positions: The pyrrole ring can also be functionalized at the C-5 and C-6 positions, typically through an initial halogenation step. Iodination using N-iodosuccinimide (NIS) can selectively introduce an iodine atom at the C-5 or C-6 position. nih.govnih.gov This halogenated intermediate can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to introduce new carbon-carbon bonds. nih.govnih.gov

The following table summarizes key substitution reactions on the pyrrolo[2,3-d]pyrimidine scaffold.

PositionReaction TypeReagents & ConditionsProduct Type
C-4 Nucleophilic Aromatic SubstitutionStarting Material: 4-Chloro derivative. Reagent: Various amines (anilines, piperidines). Conditions: Heat in polar solvent (e.g., ethanol (B145695), DMSO) or Pd-catalyzed (Buchwald-Hartwig). nih.govnih.govnih.gov4-Amino derivatives
N-7 N-AlkylationBase (e.g., K₂CO₃, NaH), Alkyl Halide or Tosylate. nih.govN-7 Alkylated derivatives
C-5 IodinationN-Iodosuccinimide (NIS). nih.gov5-Iodo derivative
C-5 Suzuki-Miyaura CouplingStarting Material: 5-Iodo derivative. Reagent: Boronic acid, Pd(PPh₃)₄, Na₂CO₃. nih.gov5-Aryl/Alkyl derivatives
C-6 IodinationN-Iodosuccinimide (NIS) after N-7 protection. nih.gov6-Iodo derivative
C-6 Suzuki-Miyaura CouplingStarting Material: 6-Iodo derivative. Reagent: Boronic acid, Pd catalyst. nih.gov6-Aryl/Alkyl derivatives

Tautomerism Investigations (e.g., Keto-Enol Tautomerism)

Tautomerism, the interconversion of constitutional isomers, is a critical phenomenon for heterocyclic compounds, influencing their structure, stability, and reactivity. fiveable.mefrontiersin.org While the parent this compound does not have substituents that lead to common tautomeric forms, its derivatives, particularly those with hydroxyl or amino groups at positions C-4 or C-6, can exist as a mixture of tautomers.

Keto-Enol Tautomerism: A 4-hydroxy-pyrrolo[2,3-d]pyrimidine derivative can theoretically exist in equilibrium with its keto tautomer, 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. Studies on related isoguanosine (B3425122) analogs of pyrrolo[2,3-d]pyrimidines have shown that the equilibrium strongly favors the keto (or lactam) form. rsc.org This preference is significant as it reduces the potential for non-canonical base pairing in nucleic acid analogs and defines the hydrogen bonding pattern for receptor interactions. rsc.orglibretexts.org The stability of the keto form is often enhanced by factors such as intramolecular hydrogen bonding and solvent effects. youtube.com

Amino-Imino Tautomerism: Similarly, a 4-amino-pyrrolo[2,3-d]pyrimidine derivative can exhibit tautomerism with its corresponding 4-imino form. Investigations into the tautomerism of 4-aminopyrimidine (B60600) and related heterocycles have demonstrated that the amino form is overwhelmingly predominant in solution. sigmaaldrich.comresearchgate.net Spectroscopic and computational studies confirm that the aromatic amino tautomer is significantly more stable than the non-aromatic imino form. sigmaaldrich.comresearchgate.net Therefore, for derivatives of this compound bearing a C-4 amino group, the amino tautomer is the expected and observed structure. nih.gov

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 D Pyrimidine Derivatives in Biological Contexts

Impact of Substituent Variation on Biological Activity

The biological activity of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives is highly sensitive to the nature and position of substituents on the core scaffold.

Influence of Phenyl Ring Substitutions at C-2 on Biological Activity

Substitutions on the C-2 phenyl ring play a pivotal role in modulating the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. For instance, in the context of RET kinase inhibition, the introduction of moderately polar groups at this position has been found to enhance enzymatic inhibition. nih.gov Conversely, a hydrophobic 4-tert-butylphenyl substitution led to a significant decrease in activity, whereas a 4-methoxyphenyl (B3050149) group resulted in improved potency. nih.gov

The nature of the substituent on the C-2 phenyl ring also dictates the selectivity and potency against various cancer cell lines. Studies have shown that the presence of halogen atoms, such as chlorine and fluorine, at the 2-position of the phenyl ring can enhance the cytotoxic activity of these compounds. nih.gov Specifically, pyrrolo[2,3-d]pyrimidine-imines bearing a bromine atom at the C-4 position of the phenyl ring have demonstrated significant antitumor effects. nih.gov Molecular dynamics simulations on p21-activated kinase 4 (PAK4) inhibitors have highlighted the importance of the 2-benzene ring in the binding interaction, suggesting that it can engage in strong stacking interactions with residues like Phe397. nih.gov

The following table summarizes the impact of various C-2 phenyl ring substitutions on biological activity:

Table 1: Effect of C-2 Phenyl Ring Substitutions on Biological Activity
Substitution Biological Target/Activity Effect on Activity
4-tert-butylphenyl RET kinase Significant loss of activity nih.gov
4-methoxyphenyl RET kinase Improved activity nih.gov
2-Chloro, 2-Fluoro Cancer cell lines Enhanced activity nih.gov
4-Bromo HT-29 colon cancer cells Significant antitumor activity nih.gov

Effects of Substitutions at the Pyrimidine (B1678525) Moiety (e.g., C-4, N-4) on Target Binding and Potency

Modifications at the pyrimidine moiety, particularly at the C-4 and N-4 positions, are crucial for target binding and potency. A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide compounds, featuring a significant substitution at the C-4 position, have been designed as multi-targeted tyrosine kinase inhibitors. nih.govmdpi.com

In the development of cyclin-dependent kinase (CDK) inhibitors, it was observed that replacing the dimethylamino group of ribociclib (B560063) with an aniline (B41778) group at the C-6 position (structurally related to C-4 modifications in the broader pyrimidine context) enhanced anti-proliferative activity. Molecular docking studies of CDK9 inhibitors revealed that the N3-pyrrolo[2,3-d]pyrimidine accepts a hydrogen bond from the peptide nitrogen of Cys106 in the hinge region, while the C2-NH of the fused ring donates a hydrogen bond to the carbonyl of the same residue. Furthermore, investigations into PAK4 inhibitors identified the 4-imino and a 4-hexatomic ring as key components, with residues Asp444 and Asp458 forming electrostatic interactions with charged groups on the 4-substituent. nih.gov

Role of Substitutions on the Pyrrole (B145914) Moiety (e.g., C-5, C-6, N-7)

Substitutions on the pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine scaffold significantly influence biological activity and target selectivity. For example, the optimization of STAT6 inhibitors led to the discovery of a compound with a 3,5-difluorobenzyl group at the N-7 position, which demonstrated potent inhibition. eurekaselect.com

At the C-6 position, the introduction of a phenylethyl moiety and subsequent substitutions on its phenyl ring were found to dictate both the inhibitory potency and selectivity against receptor tyrosine kinases. nih.gov Similarly, 6-anilinocarbonyl-substituted derivatives of ribociclib have shown strong anti-proliferative effects. The replacement of a carbon in the bridge at the C-6 position with heteroatoms (N, O, or S) in targeted antifolates resulted in increased anti-proliferative activity in cells expressing folate receptors.

The table below illustrates the effects of various substitutions on the pyrrole moiety:

Table 2: Impact of Pyrrole Moiety Substitutions on Biological Activity
Position Substitution Biological Target/Activity Effect on Activity
N-7 3,5-difluorobenzyl STAT6 Potent inhibition eurekaselect.com
C-6 6-phenylethyl moiety Receptor Tyrosine Kinases Dictates potency and selectivity
C-6 6-anilinocarbonyl Pancreatic cancer cells Strong anti-proliferative activity

Contribution of Flexible Side Chains to Potency and Selectivity

The incorporation of flexible side chains into the this compound structure can significantly impact potency and selectivity. It has been proposed that increasing the conformational flexibility, for instance by adding a second carbon to the bridge at the C-6 position, allows the phenyl ring to adopt multiple low-energy binding orientations, potentially leading to the inhibition of multiple receptor tyrosine kinases. nih.gov

In the case of CDK9 inhibitors, the C2-substituent is thought to extend out of the binding cavity and into the solvent region, suggesting that the size and nature of this side chain can influence interactions with the target protein. The flexibility of a linker was shown to be critical for the binding of a 6-substituted pyrrolo[2,3-d]pyrimidine to both folate receptor α (FRα) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), indicating that conformational adaptability is essential for dual targeting.

Molecular Determinants of Potency and Selectivity

The potency and selectivity of this compound derivatives are governed by specific molecular interactions with their biological targets. For RET kinase inhibitors, the substitution pattern on the central phenyl ring is a crucial determinant of activity. nih.gov The introduction of halogen atoms is a common strategy to enhance binding affinity and selectivity for various kinases. mdpi.com

Molecular dynamics simulations of PAK4 inhibitors have revealed that the primary binding regions are the hinge region, β-sheets, and residues with charged side chains surrounding the inhibitor's 4-substituent. nih.gov The interaction with the hinge region is particularly strong and is a major contributor to the inhibitory capacity. nih.gov For CDK9 inhibitors, molecular docking studies have shown that hydrogen bonds with Cys106 in the hinge region are key to their inhibitory action. The flexibility of the molecule can also be a determinant of potency, as seen in derivatives that require conformational changes to bind effectively to their targets.

Pharmacophore Elucidation for Specific Target Classes

The development of pharmacophore models is essential for the rational design of potent and selective this compound-based inhibitors. For RET kinase inhibitors, a detailed SAR analysis has revealed that 5-tert-butylisoxazole and 3-tert-butyl-N-methyl-1H-pyrazole groups in the back pocket of the binding site, along with a specific substitution pattern on the central phenyl ring, are key features for high potency. nih.gov

A general receptor tyrosine kinase pharmacophore model has been utilized to design multi-kinase inhibitors, suggesting that greater conformational flexibility in the linker at the C-6 position could allow for binding to multiple kinases. nih.gov For neuropeptide Y5 receptor antagonists, a pharmacophore model has been developed based on a series of pyrrolo[3,2-d]pyrimidine derivatives. In the case of CDK9 inhibitors, the pharmacophore includes the pyrrolo[2,3-d]pyrimidine core making crucial hydrogen bonds with the hinge region of the kinase.

Molecular Mechanisms and Biological Targets of Pyrrolo 2,3 D Pyrimidine Derivatives

Inhibition of Specific Protein Kinase Families

Derivatives of the 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine core have been extensively investigated as inhibitors of multiple protein kinase families, demonstrating significant therapeutic potential through targeted enzyme inhibition.

The this compound scaffold is a prominent feature in a multitude of potent tyrosine kinase inhibitors. These compounds have shown efficacy against a range of targets that are often dysregulated in various cancers.

EGFR, VEGFR, and PDGFR: Research has identified N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as multi-receptor tyrosine kinase inhibitors. Strategic substitutions on the aniline (B41778) and ethylaryl portions of the molecule modulate both the potency and specificity of inhibition against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). For instance, certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have demonstrated significant inhibitory activity against EGFR and VEGFR-2, with compound 5k showing an IC50 value of 0.040 µM against VEGFR-2.

RET Kinase: The pyrrolo[2,3-d]pyrimidine core has been successfully used to develop inhibitors of the RET (Rearranged during Transfection) kinase, including drug-resistant mutants. A lead compound, 59 , demonstrated low nanomolar potency against both wild-type RET and the V804M mutant. nih.gov This compound was identified as a type II inhibitor of RET, indicating it binds to the kinase in its inactive conformation. nih.gov

c-Met and FLT3-ITD: The scaffold is a key component in inhibitors targeting other critical oncogenic kinases. Derivatives have been developed as selective type II inhibitors for c-Met. Furthermore, a series of pyrrolo[2,3-d]pyrimidine derivatives were optimized for activity against Fms-like Tyrosine Kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, which are common in acute myelogenous leukemia (AML). nih.gov Compound 9u from this series showed potent, nanomolar inhibitory activity against FLT3 and was effective against cell lines with quizartinib-resistant mutations. nih.gov

Src Family Kinases: A novel series of pyrrolo[2,3-d]pyrimidines demonstrated unexpected selectivity as inhibitors of Src kinase. nih.gov Enzymatic assays against a panel that included Src, Fyn, and Abl confirmed this selectivity. nih.gov Compound 8h from this series was identified as a notable inhibitor. nih.gov Other studies have also confirmed that 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines exhibit high selectivity for EGFR over non-receptor tyrosine kinases such as c-Src and v-Abl.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Tyrosine Kinases An interactive data table. Data can be sorted by clicking on column headers.

Compound Target Kinase IC50 (µM) Source
5k VEGFR-2 0.040
5k EGFR 0.204
59 RET (wild-type) Low Nanomolar nih.gov
59 RET (V804M) Low Nanomolar nih.gov
9u FLT3 Nanomolar nih.gov
8h Src Not specified nih.gov

Beyond tyrosine kinases, the this compound structure has been adapted to inhibit key serine/threonine kinases involved in cell cycle regulation and signaling.

Aurora A Kinase (AURKA): A class of 2-amino-pyrrolo[2,3-d]pyrimidines was identified as potent inhibitors of Aurora-A kinase. These compounds demonstrated nanomolar activity in biochemical assays, with compound 30 exhibiting an IC50 of 0.008 µM. This inhibition leads to the disruption of tumor cell proliferation and the induction of polyploidy.

p21-Activated Kinase 4 (PAK4): Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent, ATP-competitive inhibitors of PAK4, a kinase implicated in tumor progression and cell migration. nih.gov Compounds 5n and 5o showed significant enzymatic inhibitory activities with IC50 values of 2.7 nM and 20.2 nM, respectively. nih.gov

Protein Kinase B (Akt): Researchers have discovered 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and orally active inhibitors of Protein Kinase B (Akt), a central node in signaling pathways that promote cell growth and survival. These compounds act as ATP-competitive inhibitors with nanomolar potency and exhibit high selectivity over the related kinase PKA.

Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Serine/Threonine Kinases An interactive data table. Data can be sorted by clicking on column headers.

Compound Target Kinase IC50 Source
Compound 30 AURKA 0.008 µM
5n PAK4 2.7 nM nih.gov
5o PAK4 20.2 nM nih.gov

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to other kinase and pseudo-kinase targets crucial for immune response and cell cycle control.

STAT6: A 7H-pyrrolo[2,3-d]pyrimidine derivative, AS1810722 , was identified as a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the IL-4 signaling pathway, making it a therapeutic target for allergic conditions.

NF-κB Inducing Kinase (NIK): N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as potent and selective inhibitors of NIK, a key kinase in the non-canonical NF-κB signaling pathway.

Colony-Stimulating Factor 1 Receptor (CSF1R): Highly selective pyrrolo[2,3-d]pyrimidines have been synthesized to target CSF1R, a receptor tyrosine kinase that governs the differentiation and maintenance of most tissue-resident macrophages. These inhibitors were developed to specifically target the autoinhibited conformation of the receptor.

Cyclin-Dependent Kinases (CDKs): The scaffold has been utilized to create inhibitors of CDKs. Halogenated derivative 5k showed inhibitory activity against CDK2 with an IC50 of 0.111 µM. Additionally, other derivatives have been designed as potent CDK4/6 inhibitors and selective CDK9 inhibitors.

Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Other Kinases An interactive data table. Data can be sorted by clicking on column headers.

Compound Target Kinase IC50 (µM) Source
AS1810722 STAT6 Potent Inhibitor
5k CDK2 0.111
41 CDK4/6 Potent Inhibitor

The primary mechanism by which this compound derivatives inhibit kinase activity is through competitive binding at the ATP-binding site. nih.govrjeid.com The core scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone residues of the kinase hinge region, which connects the N- and C-lobes of the catalytic domain.

Molecular docking and structural studies have elucidated these interactions in detail:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine (B1678525) ring are key to this interaction. For example, in CDK9, the N3 atom of the pyrrolo[2,3-d]pyrimidine core accepts a hydrogen bond from the peptide nitrogen of Cys106 in the hinge region, while the C2-NH group donates a hydrogen bond to the carbonyl of the same residue. mycancergenome.org

Hydrophobic and van der Waals Interactions: The phenyl group at the C2 position and other substituents on the scaffold engage in hydrophobic and van der Waals interactions with non-polar residues within the active site, enhancing binding affinity and contributing to selectivity. mycancergenome.org For instance, in PAK4, the pyrrolo[2,3-d]pyrimidine nucleus interacts strongly with the hinge region, while different substituents at the C2 and C4 positions influence interactions with surrounding β-sheets and charged residues, accounting for differences in inhibitory capacity among derivatives. rjeid.com

Pi-Stacking: In some kinases, the aromatic nature of the pyrrolo[2,3-d]pyrimidine core and its phenyl substituent allows for π-π stacking interactions with aromatic residues like phenylalanine in the active site, further stabilizing the inhibitor-enzyme complex. mycancergenome.org

Modulation of Cellular Pathways

By inhibiting specific protein kinases, this compound derivatives can effectively modulate the downstream cellular pathways these enzymes regulate.

The inhibition of kinases such as EGFR, VEGFR, PAK4, and CDKs by pyrrolo[2,3-d]pyrimidine compounds leads to a cascade of anti-proliferative effects. nih.gov

Cell Cycle Arrest: Inhibition of cell cycle engines like CDKs and kinases that regulate mitotic progression, such as Aurora A, directly halts cell division. For example, treatment with the PAK4 inhibitor 5n was shown to arrest MV4-11 cells in the G0/G1 phase of the cell cycle. nih.gov Similarly, inhibition of FLT3 by compound 9u also induced G0/G1 arrest.

Induction of Apoptosis: By blocking pro-survival signaling pathways (e.g., those downstream of Akt and EGFR) and arresting the cell cycle, these compounds can trigger programmed cell death. Mechanistic studies of compound 5k revealed it induces apoptosis, marked by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The PAK4 inhibitor 5n was also found to induce apoptosis in tumor cells. nih.gov

Inhibition of Angiogenesis: By targeting VEGFR-1 and VEGFR-2, certain derivatives disrupt the signaling required for the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant capabilities in promoting cancer cell death by inducing apoptosis and modulating the cell cycle.

A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were found to exhibit promising cytotoxic effects against several cancer cell lines. nih.gov One potent compound from this series, designated 5k, was shown to induce apoptosis and cell cycle arrest in HepG2 liver cancer cells. nih.govmdpi.com Mechanistic studies revealed that treatment with compound 5k led to a significant, 6.9-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com Furthermore, it elevated the expression of the pro-apoptotic protein Bax by 2.6-fold while simultaneously downregulating the activity of the anti-apoptotic protein Bcl-2. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.

In a different study, novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were investigated for their effects on pancreatic cancer cells. nih.gov The most potent compound, labeled 2g, effectively inhibited the growth of MIA PaCa-2 cells by inducing apoptosis, as evidenced by a dose-dependent increase in late apoptotic cells after 24 hours of treatment. nih.gov This compound also modulated the cell cycle. At a low concentration (0.1 µM), it induced cell cycle arrest at the G1 phase. As the concentration was increased (0.3 and 1.0 µM), a modest arrest at the G2/M phase was observed. nih.gov This activity is consistent with the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which leads to the downregulation of downstream proteins like Mcl-1 and c-Myc, thereby promoting apoptosis. nih.gov

The overexpression of p21-activated kinase 4 (PAK4) is linked to the prevention of apoptosis and regulation of cell proliferation in many cancers. mdpi.com Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as competitive inhibitors of PAK4, highlighting another mechanism through which this class of compounds can influence cell survival and proliferation pathways. mdpi.comnih.govnih.gov

Table 1: Effect of Pyrrolo[2,3-d]pyrimidine Derivatives on Apoptotic Proteins

CompoundTarget Cell LineEffect on Pro-Apoptotic ProteinsEffect on Anti-Apoptotic ProteinsReference
Compound 5kHepG2Caspase-3 (6.9x increase), Bax (2.6x increase)Bcl-2 (downregulated) nih.govmdpi.com
Compound 2gMIA PaCa-2Induces apoptosis (mechanism via CDK9 inhibition)Mcl-1 (downregulated) nih.gov

Influence on Cell Differentiation (e.g., Th1/Th2)

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold can selectively influence the differentiation of immune cells, particularly the balance between T helper 1 (Th1) and T helper 2 (Th2) cells. This balance is crucial for a proper immune response, and its dysregulation is a hallmark of allergic conditions like asthma.

Signal transducer and activator of transcription 6 (STAT6) is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which drives the Th2 immune response. nih.gov A specific pyrrolo[2,3-d]pyrimidine derivative, 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (also known as AS1810722), was identified as a potent inhibitor of STAT6. nih.gov Research demonstrated that this compound effectively inhibited the in vitro differentiation of naive T cells into Th2 cells, without having any effect on the differentiation pathway of Th1 cells. nih.gov This selective inhibition highlights the potential of using such compounds to modulate specific immune responses by targeting key signaling pathways.

Inhibition of Cell Migration

The ability of cancer cells to migrate is fundamental to metastasis, the primary cause of cancer-related mortality. Certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit this critical process.

In the context of non-small cell lung cancer (NSCLC), which is often driven by mutations in the RET kinase, researchers developed a series of pyrrolo[2,3-d]pyrimidine-based RET inhibitors. nih.gov A lead compound from this series, compound 59, demonstrated a potent ability to inhibit the migration of tumor cells. In a wound healing assay using LC-2/ad cancer cells, treatment with compound 59 significantly impeded cell migration, with an effect comparable to that of cabozantinib, a marketed RET inhibitor. nih.gov This finding suggests that these derivatives can interfere with the cellular machinery that enables cancer cells to move and invade surrounding tissues.

Interactions with Other Biological Targets (e.g., Adenosine (B11128) Receptors, NF-κB)

Beyond their effects on kinases involved in cell cycle and growth factor signaling, pyrrolo[2,3-d]pyrimidine derivatives interact with other important biological targets, including adenosine receptors and the NF-κB signaling pathway.

Adenosine Receptors: Adenosine receptors are a class of G protein-coupled receptors that regulate a wide array of physiological processes. mdpi.com Some pyrrolo[2,3-d]pyrimidine derivatives have been found to interact with these receptors. For instance, in a broad in vitro pharmacology screening, two LRRK2 inhibitors with a pyrrolo[2,3-d]pyrimidine core, compounds 44 and 45, were assessed for off-target effects. The results showed that both compounds had a measurable binding affinity for human adenosine A2B receptors, with inhibition percentages of 18% and 26% respectively at a 1 µM concentration. acs.org

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and immunity, and its dysregulation is linked to diseases like psoriasis. nih.govacs.org NF-κB inducing kinase (NIK) is a key component of the non-canonical NF-κB pathway. A series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were designed as NIK inhibitors. nih.govacs.org One compound, 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (compound 12f), emerged as a highly potent and selective NIK inhibitor. nih.govacs.orgresearchgate.net Its mechanism of action involves attenuating the expression of pro-inflammatory cytokines and chemokines, which are downstream targets of the NIK-NF-κB signaling axis. nih.govacs.org

Table 2: Interaction of Pyrrolo[2,3-d]pyrimidine Derivatives with Other Targets

Compound/SeriesBiological TargetObserved EffectReference
Compounds 44 and 45Adenosine A2B ReceptorBinding affinity (18-26% inhibition @ 1 µM) acs.org
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives (e.g., 12f)NF-κB Inducing Kinase (NIK)Potent and selective inhibition nih.govacs.org

Advanced Research Methodologies and Computational Investigations

In Vitro Biological Evaluation Methodologies

A variety of in vitro assays are employed to characterize the biological activity of novel 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. These methodologies are crucial for determining enzymatic inhibition, cellular effects, and the underlying molecular pathways influenced by these compounds.

Enzymatic Inhibition Assays

Enzymatic assays are fundamental in identifying the direct molecular targets of this compound derivatives. Given that the scaffold is often incorporated into ATP-competitive inhibitors, these assays typically measure the compound's ability to block the activity of specific protein kinases, which are frequently overexpressed or dysregulated in diseases like cancer. mdpi.com

Researchers have successfully synthesized and evaluated series of these compounds against a panel of kinases. For instance, halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives were tested for their inhibitory effects on several key enzymes implicated in cancer progression. nih.gov Similarly, another study focused on creating N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of Aurora Kinase A (AURKA) and Epidermal Growth Factor Receptor (EGFR) kinase, demonstrating nanomolar inhibition of EGFR and micromolar inhibition of AURKA. nih.gov

The potency of these inhibitors is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. Lower IC₅₀ values indicate greater potency. Studies have reported derivatives with significant inhibitory activity against a range of kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), p21-activated kinase 4 (PAK4), and kinases from pathogens like Plasmodium falciparum. nih.govnih.govnih.gov

Table 1: Selected Enzymatic Inhibition Data for this compound Derivatives

Cellular Antiproliferation Assays on Model Cell Lines

To assess the therapeutic potential of these compounds, researchers evaluate their ability to inhibit the growth and proliferation of cancer cells. These cellular antiproliferation assays are commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method on a variety of human cancer cell lines. nih.gov The results are also expressed as IC₅₀ values, indicating the concentration of the compound needed to inhibit cell growth by 50%.

Table 2: Antiproliferative Activity (IC₅₀) of this compound Derivatives on Cancer Cell Lines

Apoptosis and Cell Cycle Analysis Techniques

To understand the mechanism behind the observed antiproliferative effects, researchers investigate whether the compounds induce programmed cell death (apoptosis) or cause cell cycle arrest. Common techniques include flow cytometry using Annexin V binding assays to detect apoptotic cells and propidium (B1200493) iodide staining to analyze cell cycle distribution. nih.gov

Derivatives of this compound have been shown to mediate their cytotoxic activity through the induction of apoptosis. nih.gov For instance, treatment of cancer cells with active compounds led to a significant increase in the percentage of late apoptotic cells and caused the cell cycle to arrest at different phases. nih.gov Further mechanistic validation is often achieved through Western blot analysis, which measures the expression levels of key proteins involved in apoptosis. Studies have shown that effective compounds can induce apoptosis by upregulating pro-apoptotic proteins like Bax and the executioner enzyme caspase-3, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2. nih.gov In one study, treatment with compound 5k on HepG2 liver cancer cells resulted in a notable increase in apoptotic and necrotic cells compared to the control group. nih.gov

Receptor Binding Studies

Receptor binding studies are integral to understanding how this compound derivatives interact with their molecular targets. As many of these compounds are ATP-competitive kinase inhibitors, these studies focus on their interaction within the ATP-binding pocket of the target enzyme. mdpi.com While direct radioligand binding assays can be used, information on binding is often inferred from enzymatic inhibition data and corroborated by computational modeling.

The research indicates that these compounds establish critical interactions with key amino acid residues in the kinase active site. The pyrrolo[2,3-d]pyrimidine core typically forms hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of adenine. nih.govnih.gov Substituents on the core structure extend into adjacent hydrophobic pockets, where they can form additional interactions, such as pi-stacking with aromatic residues (e.g., Lys99) or hydrogen bonds with charged residues (e.g., Asp215), enhancing binding affinity and selectivity. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are powerful tools for visualizing and predicting how these inhibitors interact with their protein targets at an atomic level. These in silico methods complement experimental data and provide a rational basis for designing new derivatives with improved properties.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a widely used computational method to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For the this compound series, docking simulations have been instrumental in exploring the enzyme-inhibitor binding modes. mdpi.com Programs like AutoDock Vina are used to perform these calculations, which can qualitatively predict how different substituents on the pyrimidine (B1678525) core might influence binding. nih.gov

Docking studies have consistently shown that these derivatives bind in the ATP-binding site of various kinases, including PAK4, EGFR, and P. falciparum CDPK4. nih.govnih.govnih.gov The simulations reveal key interactions, such as hydrogen bonds between the pyrrole (B145914) nitrogen and the pyrimidine nitrogens with the hinge region of the kinase. nih.govnih.gov The phenyl group and other substituents are often shown to occupy hydrophobic regions, contributing to the stability of the complex. nih.gov These computational insights allow researchers to understand structure-activity relationships (SAR) and rationally design modifications to enhance potency. For example, docking studies helped identify that a 3,4-dimethoxyphenyl substituent could form an extra hydrogen bond, potentially improving binding affinity. nih.gov These simulations, often used as a starting point for more advanced molecular dynamics simulations, provide a detailed, albeit static, picture of the ligand-protein complex. nih.govmdpi.com

Molecular Dynamics Simulations for Binding Conformation Stability and Mechanism of Action

Molecular Dynamics (MD) simulations are a powerful computational tool used to investigate the binding modes and inhibitory mechanisms of this compound derivatives at an atomic level. nih.govnih.gov These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of binding conformations and the key interactions that govern inhibitory activity.

One study investigated a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of p21-activated kinase 4 (PAK4), a protein linked to various cancers. nih.govbohrium.com Using MD simulations, researchers analyzed the stability of the protein-ligand complexes. The root-mean-square deviation (RMSD) of the protein's Cα atoms was monitored to ensure the systems reached equilibrium. For four different inhibitor complexes, the mean RMSD values were found to be 0.139, 0.188, 0.158, and 0.181 nm, respectively, indicating that the complexes were stable throughout the simulations with fluctuations of less than 0.1 nm after 50 ns. nih.gov

The simulations revealed that the inhibitors primarily interact with three key regions of the kinase: the hinge region, β-sheets (specifically β1–β3 and β7), and residues with charged side chains. nih.govnih.gov The pyrrolo[2,3-d]pyrimidine core, common to all inhibitors, was found to interact strongly with the hinge region, which is crucial for their inhibitory capacity. nih.gov For instance, all four inhibitors studied formed double hydrogen bonds with Leu398 in PAK4's hinge region. nih.gov

Differences in the substituents on the 2-phenyl ring and at other positions were shown to significantly influence the binding mechanism. nih.gov For example, different halogen atoms (F, Cl, Br) on the 2-phenyl substituent caused variations in the ring's position, affecting interactions with the hinge region and the orientation of other parts of the molecule. nih.gov Furthermore, a terminal amino group on one of the derivatives (inhibitor 5n) led to enhanced hydrogen bonding and electrostatic interactions with surrounding residues like Glu329, resulting in the strongest inhibition capacity. nih.govnih.gov The stability of these interactions is further quantified by calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Table 1: MD Simulation Parameters for 7H-pyrrolo[2,3-d]pyrimidine Derivatives with PAK4 nih.gov
ComplexMean RMSD (nm)Mean Solvent Accessible Surface Area (SASA) (nm²)Binding Affinity (Docking Score, kJ·mol⁻¹)
Inhibitor 5n0.139146.3-36.784
Inhibitor 5h0.188147.3-35.530
Inhibitor 5g0.158145.0-35.530
Inhibitor 5e0.181147.5-34.694

Quantum Chemical Calculations (e.g., Density Functional Theory for Optimized Geometries, HOMO-LUMO Analysis, Natural Bond Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and geometric properties of this compound derivatives. These methods provide fundamental insights that complement experimental findings.

Density Functional Theory (DFT) for Optimized Geometries: DFT calculations are used to determine the most stable three-dimensional conformation (optimized geometry) of the molecules. researchgate.net Studies on related pyrimidine derivatives utilize methods like B3LYP with basis sets such as 6-311G++ to predict bond lengths and angles. researchgate.netirjweb.com For example, in a study of a benzimidazole-pyrimidine derivative, the optimized bond lengths for C1-N2 and C3-N2 in the benzimidazole (B57391) moiety were calculated to be 1.3747 Å and 1.3897 Å, respectively. irjweb.com This level of structural detail is essential for understanding how the molecule fits into a protein's binding site.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity and a greater potential for charge transfer within the molecule. researchgate.net For one pyrimidine derivative, the HOMO energy was calculated as -6.2613 eV and the LUMO energy as -0.8844 eV, indicating it can act as both an electron donor and acceptor. irjweb.com In a study on 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related scaffold, the HOMO-LUMO gap was found to be small (0.17687 a.u. by DFT), indicating high chemical reactivity and biological activity. researchgate.net

Table 2: Quantum Chemical Parameters for a Pyrimidine Derivative irjweb.com
ParameterCalculated Value (eV)Interpretation
EHOMO-6.2613Electron-donating capability
ELUMO-0.8844Electron-accepting capability
Energy Gap (ΔE)5.3769Indicator of chemical stability and reactivity

In Silico ADMET Prediction for Compound Prioritization

Before committing to expensive and time-consuming synthesis and clinical testing, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. These computational models help to prioritize compounds with favorable drug-like characteristics.

For pyrrolo[2,3-d]pyrimidine derivatives, ADMET prediction has been used to evaluate their potential as drug candidates. mdpi.commdpi.com In one study, two tricyclic pyrrolo[2,3-d]pyrimidine-imine compounds (8f and 8g) were evaluated. mdpi.com The predictions suggested excellent potential for gastrointestinal absorption and the ability to cross the blood-brain barrier. mdpi.com Both compounds were predicted to have 100% human oral absorption. mdpi.com Their small polar surface area (PSA) of 24.41 Ų and high Caco-2 permeability values are indicative of efficient membrane diffusion. mdpi.com Such favorable ADMET profiles make these compounds promising leads for further development. mdpi.com

Table 3: Predicted ADMET Properties for Pyrrolo[2,3-d]pyrimidine-imine Derivatives mdpi.com
PropertyCompound 8fCompound 8g
Polar Surface Area (PSA)24.41 Ų24.41 Ų
Caco-2 Permeability7667.010000.0
Human Oral Absorption100%100%
Hydrogen Bond Donors00
Hydrogen Bond Acceptors2.52.5

Protein Crystal Structure Analysis of Ligand-Bound Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of ligand-bound protein complexes, offering definitive evidence of binding modes and key molecular interactions. Several crystal structures of this compound derivatives bound to various protein kinases have been determined, guiding structure-based drug design efforts. nih.govacs.org

For example, the crystal structure of a pyrrolo[2,3-d]pyrimidine inhibitor bound to Protein Kinase B (PKBβ) revealed that the 4-chlorophenyl group of the inhibitor is situated in a lipophilic pocket formed by the P-loop. nih.gov The inhibitor's 4-amino group forms crucial hydrogen bonds with the side chain of Glu236 and the backbone carbonyl of Glu279. nih.gov A key interaction for selectivity against the related PKA kinase was identified as a close contact (approximately 3.5 Å) between the inhibitor's basic amine and the sulfur atom of Met282 in PKB, an interaction that is absent in PKA due to the presence of a leucine (B10760876) residue at the equivalent position. nih.gov

In another study targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a surrogate kinase (a 10-point mutant of CHK1) was used for crystallographic studies. acs.org The crystal structures of pyrrolo[2,3-d]pyrimidine inhibitors (compounds 10 and 13) in this surrogate (PDB codes: 7BJM and 7BJO) showed a conserved hinge-binding mode. The 4-amino substituent formed hydrogen bonds with the backbone carbonyl of Glu85 (equivalent to Glu1948 in LRRK2), and the N-3 atom of the pyrimidine ring hydrogen-bonded with the backbone NH of Ala87 (Ala1950 in LRRK2). acs.org These detailed structural insights are invaluable for optimizing inhibitor potency and selectivity. acs.orgnih.gov

Table 4: Crystallographic Data and Key Interactions for Pyrrolo[2,3-d]pyrimidine Derivatives
CompoundTarget ProteinPDB CodeKey InteractionsReference
Compound 10CHK1 10-pt. mut. (LRRK2 surrogate)7BJMH-bonds with backbone CO of Glu85 and backbone NH of Ala87. acs.org
Compound 13CHK1 10-pt. mut. (LRRK2 surrogate)7BJOH-bonds with backbone CO of Glu85 and backbone NH of Ala87. acs.org
Compound 21PKBβNot specifiedH-bonds with Glu236 and Glu279; 4-chlorophenyl in P-loop pocket; contact with Met282. nih.gov

Emerging Research Applications and Future Directions

Development of Multi-Targeted Inhibitors and Lead Optimization Strategies

A significant strategy in modern drug discovery is the design of single molecules that can inhibit multiple disease-relevant targets. This approach can lead to enhanced efficacy and potentially overcome resistance mechanisms. The 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an excellent platform for developing such multi-targeted inhibitors.

One research focus has been on designing derivatives that act as multi-targeted kinase inhibitors for cancer therapy. For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their ability to inhibit several tyrosine kinases. nih.govmdpi.com Among these, compound 5k emerged as a particularly potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to the established multi-kinase inhibitor sunitinib (B231). nih.govmdpi.com The lead optimization strategy involved incorporating halogen substituents and the benzylidenebenzohydrazide moiety to explore key interactions within the kinase ATP-binding sites. nih.govmdpi.com Molecular docking studies confirmed that compound 5k exhibited binding interactions similar to sunitinib across the targeted enzymes. nih.govmdpi.com

Another approach involved the development of 7H-pyrrolo[2,3-d]pyrimidine derivatives with a dimethylphosphine (B1204785) oxide group as inhibitors of Focal Adhesion Kinase (FAK). nih.govmedchemexpress.com The representative compound, 25b , demonstrated potent FAK inhibition with an IC50 of 5.4 nM and high selectivity when screened against a panel of 26 other kinases. nih.gov This compound also showed significant anti-proliferative activity in cancer cell lines. nih.gov The design strategy focused on the dimethylphosphine oxide moiety to achieve high potency and selectivity.

Furthermore, researchers have targeted the Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in the maintenance of tissue-resident macrophages. By screening an in-house library, benzyl-substituted pyrrolo[2,3-d]pyrimidines were identified as active CSF1R inhibitors. nih.gov Optimization efforts, such as the methylation of the 4-amino group, were employed to reduce off-target activity against EGFR, thereby improving the selectivity profile. nih.gov A separate study utilized molecular hybridization and a scaffold hopping approach, merging fragments of the known CSF1R inhibitor Pexidartinib with the pyrrolo[2,3-d]pyrimidine core. mdpi.com This led to the identification of compound 12b as a potent CSF1R inhibitor with low-nanomolar enzymatic activity and favorable drug-like properties. mdpi.com

The table below summarizes the inhibitory activities of selected multi-targeted this compound derivatives.

CompoundTarget(s)IC50 Value(s)Key Structural Features
Compound 5kEGFR, Her2, VEGFR2, CDK240-204 nMHalogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide
Compound 25bFAK5.4 nMDimethylphosphine oxide moiety
Compound 12bCSF1RLow-nanomolarHybrid of Pexidartinib fragment and pyrrolo[2,3-d]pyrimidine core

Design of Novel Chemical Probes for Biological Systems

Beyond direct therapeutic applications, this compound derivatives are being developed as chemical probes. These specialized molecules are crucial tools for studying the biological function and role of specific proteins within complex cellular systems.

A notable example is the development of selective inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease. acs.org Starting from fragment hits, researchers designed and optimized a series of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors. acs.org Through structure-guided elaboration, compounds 44 and 45 were developed, demonstrating high potency and exceptional selectivity for LRRK2. acs.org These compounds proved to be valuable as chemical probes for investigating the consequences of LRRK2 inhibition in biological systems. acs.org A key challenge in this work was the difficulty in obtaining crystal structures of LRRK2. To overcome this, a crystallographic surrogate—a modified version of checkpoint kinase 1 (CHK1)—was used to gain structural insights and guide the optimization process. acs.org

Similarly, selective inhibitors of Janus Kinase 1 (JAK1) have been developed from the pyrrolo[2,3-d]pyrimidine scaffold. Starting with the structure of tofacitinib, a known JAK inhibitor, modifications led to the discovery of PF-04965842, a highly potent and selective JAK1 inhibitor. osti.gov Such selective probes are instrumental in dissecting the specific roles of individual JAK family members in cytokine signaling pathways, which are central to immune function and autoimmune diseases. osti.gov

Bioisosteric Replacements in Pyrrolo[2,3-d]pyrimidine Scaffold Design (e.g., Thieno[2,3-d]pyrimidine)

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. In the context of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, the pyrrole (B145914) ring can be replaced by other five-membered heterocycles.

One prominent example is the substitution of the pyrrole ring with a thiophene (B33073) ring, yielding the thieno[2,3-d]pyrimidine (B153573) scaffold. This bioisostere has been explored in the development of inhibitors for the RET kinase, a driver in certain types of thyroid and lung cancers. nih.gov A study investigating pyrrolo[2,3-d]pyrimidine derivatives for RET inhibition also explored the thieno[2,3-d]pyrimidine core to understand its effect on inhibitory activity. nih.gov This led to the identification of a lead compound with low nanomolar potency against wild-type and a drug-resistant mutant of RET. nih.gov

The thieno[2,3-d]pyrimidine scaffold itself has been the subject of extensive research. For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed as PI3K inhibitors. nih.gov This work highlights how the core scaffold can be adapted to target different kinase families by modifying the substituents. The design maintained key pharmacophoric features of known PI3K inhibitors, resulting in compounds with good cytotoxic activity against breast cancer cell lines. nih.gov

Exploration of New Chemical Space through Diversification of Substituents

A major thrust of current research is to explore new chemical space by systematically diversifying the substituents at various positions of the this compound core. This allows for fine-tuning of the molecule's properties to achieve desired biological activity and selectivity.

Synthetic strategies have been developed to introduce a wide array of functional groups. For example, Suzuki-Miyaura coupling reactions are commonly used to introduce diverse aryl and heteroaryl substituents at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring. nih.gov This was effectively used in designing inhibitors for Plasmodium falciparum calcium-dependent protein kinases, where substituents like naphthyl and dimethoxyphenyl at C-5 were shown to form favorable interactions within the target's binding site. nih.gov

Halogenation is another key diversification strategy. The introduction of halogen atoms (F, Cl, Br, I) can significantly influence a molecule's potency and pharmacokinetic properties. mdpi.com Researchers have prepared 3-halo-substituted tricyclic pyrrolo[2,3-d]pyrimidines and found that specific halogen substituents on the 2-phenyl ring enhanced antitumor activity. mdpi.com

Furthermore, the development of novel reaction methodologies, such as Tf2O/2-methoxypyridine-mediated carbonyl-amine condensation, has enabled the synthesis of previously inaccessible pyrrolo[2,3-d]pyrimidine-imines in high yields, further expanding the accessible chemical space for this versatile scaffold. mdpi.com The diversification of substituents is not random but is often guided by molecular modeling and an understanding of the structure-activity relationships (SAR) to rationally design next-generation compounds. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?

Synthesis typically involves acid-mediated nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with substituted anilines in isopropanol under reflux with catalytic HCl. Yields (27–94%) depend on reaction duration (12–48 h) and substituent steric/electronic effects. Purification via recrystallization (methanol) and structural confirmation by 1H^1 \text{H}/13C^{13} \text{C} NMR and HRMS are critical .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Analytical techniques include:

  • HPLC : Monitors reaction progress and purity.
  • NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.1–8.3 ppm in DMSO-d6_6) .
  • Mass spectrometry (HRMS) : Validates molecular weights (e.g., m/z 211.0978 for C12_{12}H11_{11}N4_4) .

Q. What are the primary biological screening assays for pyrrolo[2,3-d]pyrimidines?

Initial screens focus on:

  • Kinase inhibition : Tyrosine kinase assays (e.g., FGFR3, CK1δ) using enzyme-linked immunosorbent assays (ELISA) .
  • Antiangiogenic activity : Endothelial cell proliferation assays (e.g., HUVEC models) .

Advanced Research Questions

Q. How can reaction yields be optimized for substituted pyrrolo[2,3-d]pyrimidines?

Key strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Temperature control : Prolonged reflux (48 h) improves yields for bulky substituents (e.g., 2,5-dimethoxybenzyl) .
  • Catalysis : Lewis acids (e.g., Fe(acac)3_3) accelerate ring closure in β-lactam derivatives, a strategy adaptable to pyrrolopyrimidines .

Q. How can contradictory biological activity data be resolved?

Case example: A compound may inhibit CK1δ but not FGFR3 despite structural similarity. Resolve via:

  • Target-specific assays : Use isoform-selective kinase profiling .
  • Structural analysis : Molecular docking to compare binding modes (e.g., halogen bonding vs. hydrophobic interactions) .
  • Cellular context : Evaluate activity in CK1δ-overexpressing vs. wild-type cell lines .

Q. What structure-activity relationship (SAR) trends govern kinase inhibition?

  • Substituent position : 4-Amino groups enhance FGFR3 affinity (IC50_{50} < 100 nM), while 6-arylmethyl groups improve antiangiogenic potency .
  • Halogen effects : m-Bromoanilino substituents increase tyrosine kinase selectivity by 3-fold compared to chloro analogs .

Q. How should researchers handle reactive intermediates during synthesis?

  • Safety protocols : Use fume hoods and personal protective equipment (PPE) for chlorinated intermediates (e.g., 4,5-dichloro derivatives) due to toxicity (GHS Category 6.1) .
  • Stability testing : Monitor intermediates by TLC under varying pH and temperature to prevent decomposition .

Methodological Tables

Q. Table 1. Synthetic Yields of Selected Derivatives

Substituent (Position)Reaction Time (h)Yield (%)Reference
Phenyl (4-amino)1237
4-Fluorophenyl1229
2,5-Dimethoxybenzyl4861

Q. Table 2. Biological Activity of Key Derivatives

CompoundTarget (IC50_{50})Activity NotesReference
N4-(4-Chlorophenyl)FGFR3 (85 nM)Anti-bladder cancer
6-(2-Methylbenzyl)VEGFR2 (120 nM)Antiangiogenic (HUVEC assay)

Safety and Handling

  • Storage : Store chlorinated derivatives (e.g., 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine) in dark, sealed containers at RT .
  • Waste disposal : Follow regional regulations for toxic solids (UN2811; GHS 6.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.